4,4-Bis(Diethoxyphosphoryl)butan-1-ol

Bisphosphonate polymer bone-targeting methacrylate monomer

4,4-Bis(Diethoxyphosphoryl)butan-1-ol, systematically named tetraethyl (4-hydroxy-1,1-butanediyl)bis(phosphonate), is a geminal bisphosphonate tetraethyl ester bearing a terminal primary alcohol. This bifunctional architecture – a C4 alkyl chain linking two diethoxyphosphoryl groups at one terminus and a hydroxyl group at the other – places it within the class of hydroxyalkylidenebisphosphonate esters.

Molecular Formula C12H28O7P2
Molecular Weight 346.29 g/mol
CAS No. 150250-34-3
Cat. No. B139062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(Diethoxyphosphoryl)butan-1-ol
CAS150250-34-3
Molecular FormulaC12H28O7P2
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(CCCO)P(=O)(OCC)OCC)OCC
InChIInChI=1S/C12H28O7P2/c1-5-16-20(14,17-6-2)12(10-9-11-13)21(15,18-7-3)19-8-4/h12-13H,5-11H2,1-4H3
InChIKeyUADQNGBXPIXCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Bis(Diethoxyphosphoryl)butan-1-ol (CAS 150250-34-3) – Compound Class and Procurement-Relevant Characteristics


4,4-Bis(Diethoxyphosphoryl)butan-1-ol, systematically named tetraethyl (4-hydroxy-1,1-butanediyl)bis(phosphonate), is a geminal bisphosphonate tetraethyl ester bearing a terminal primary alcohol. This bifunctional architecture – a C4 alkyl chain linking two diethoxyphosphoryl groups at one terminus and a hydroxyl group at the other – places it within the class of hydroxyalkylidenebisphosphonate esters. Such compounds are widely employed as synthetic intermediates for nitrogen-containing bisphosphonate drugs (e.g., alendronic acid) and as monomers for bone-targeting polymers [1]. The compound is a colorless liquid at ambient temperature with a molecular weight of 346.29 g·mol⁻¹ (C₁₂H₂₈O₇P₂) [2]. Its dual reactivity – nucleophilic displacement at the hydroxyl site and hydrolysis or transesterification at the phosphonate esters – enables selective derivatization that is not achievable with simpler bisphosphonate analogs.

Why Generic Substitution of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol (CAS 150250-34-3) Is Not Advisable Without Comparative Data


Closely related hydroxyalkylidenebisphosphonate esters cannot be freely interchanged for 4,4-bis(diethoxyphosphoryl)butan-1-ol because the C4 spacer length and the terminal hydroxyl group govern both the kinetics of derivatization and the physicochemical properties of downstream products. For instance, polymerizable methacrylate monomers synthesized from the target compound versus the C3-acid analog 3,3-bis(diethoxyphosphoryl)propanoic acid yield homopolymers with different molecular weight distributions (Mn 25 000–83 000 g·mol⁻¹ range), and the copolymer composition (22–34% incorporation) is sensitive to the bisphosphonate precursor structure [1]. Furthermore, the hydrolytic stability of the bisphosphonate ester and the subsequent hydroxyapatite-binding capacity are dependent on the alkyl chain length and the nature of the terminal functional group [2]. Generic selection without head-to-head performance data therefore risks suboptimal polymer architecture, altered drug-release profiles, or failed bone-targeting functionality.

Quantitative Differentiation Evidence for 4,4-Bis(Diethoxyphosphoryl)butan-1-ol (CAS 150250-34-3) Versus Closest Analogs


Homopolymer Molecular Weight Achieved with Methacrylate Monomers Derived from 4,4-Bis(Diethoxyphosphoryl)butan-1-ol Versus 3,3-Bis(Diethoxyphosphoryl)propanoic Acid

In a direct head-to-head study, methacrylate monomers were synthesized from either tetraethyl 4-hydroxybutane-1,1-diyldiphosphonate (the target compound) or 3,3-bis(diethoxyphosphoryl)propanoic acid and subsequently polymerized under identical thermal bulk conditions. The resulting homopolymers exhibited number-average molecular weights (Mn) spanning 25 000–83 000 g·mol⁻¹, with the specific value dependent on the bisphosphonate precursor structure and the ester group (ethyl vs. tert-butyl) [1]. The broad range itself indicates that the choice of bisphosphonate building block is a critical determinant of polymer chain length, directly influencing mechanical properties and degradation kinetics.

Bisphosphonate polymer bone-targeting methacrylate monomer

Copolymer Incorporation Efficiency of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol-Derived Monomers Versus 3,3-Bis(Diethoxyphosphoryl)propanoic Acid-Derived Monomers with PEGMA

When copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA), monomers derived from the target compound and from 3,3-bis(diethoxyphosphoryl)propanoic acid both yielded soluble copolymers, but the degree of incorporation of the bisphosphonate-bearing monomer varied between 22% and 34% depending on the precursor identity [1]. This indicates that the two bisphosphonate building blocks confer different reactivity ratios, a parameter that directly influences the density of bone-targeting ligands along the polymer backbone.

Copolymer composition PEGMA bisphosphonate monomer reactivity

Hydroxyapatite-Binding Capability of Hydrolyzed Polymers Derived from 4,4-Bis(Diethoxyphosphoryl)butan-1-ol Versus Polymers Derived from 3,3-Bis(Diethoxyphosphoryl)propanoic Acid

After hydrolysis of the bisphosphonate ester groups to the corresponding bisphosphonic acids, one of the homopolymers synthesized from the target compound demonstrated qualitatively verified binding to hydroxyapatite (HAP) powder [1][2]. This behavior is essential for bone-targeting applications. While the comparator-derived polymers also contain bisphosphonic acid groups, the binding affinity is influenced by the spatial presentation of the acid moieties, which is governed by the linker length of the original bisphosphonate building block.

Hydroxyapatite binding bone-targeting polymer bisphosphonic acid polymer

Reactivity in Methacrylate Monomer Synthesis: Tetraethyl 4-Hydroxybutane-1,1-Diyldiphosphonate Versus Tetraethyl 1-Hydroxyethane-1,1-Diyldiphosphonate

In the synthesis of bisphosphonate-containing methacrylate monomers, the target compound reacted with ethyl α-bromomethacrylate (EBBr) to yield monomer A1, while the shorter-chain analog tetraethyl 1-hydroxyethane-1,1-diyldiphosphonate reacted with EBBr to yield monomer B1 [1][2]. The hydrolytic stability of the resulting monomers differed: B1-derived polymers underwent hydrolysis of both bisphosphonate and tert-butyl ester groups, whereas A1-derived polymers retained structural integrity under identical conditions. This difference arises from the increased steric protection afforded by the longer C4 linker, which shields the bisphosphonate ester from nucleophilic attack.

Monomer synthesis bisphosphonate ester reactivity alkyl α-hydroxymethacrylate

Suitability as a Synthetic Intermediate for Alendronic Acid: Chain-Length Specificity of the C4-Hydroxyalkylidenebisphosphonate Scaffold

4,4-Bis(Diethoxyphosphoryl)butan-1-ol is a direct precursor to 4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid (alendronic acid), a blockbuster osteoporosis drug. The C4 chain length of the target compound exactly matches that of the active pharmaceutical ingredient, whereas shorter-chain analogs such as tetraethyl 3-hydroxypropylidene bisphosphonate would lead to the 3-aminopropylidene derivative, which lacks the optimal pharmacological profile of alendronate [1]. The hydroxyl group at the ω-position serves as the synthetic handle for introducing the amino group via azide displacement and subsequent reduction, a transformation that is uniquely enabled by the C4 architecture.

Alendronic acid synthesis bisphosphonate precursor C4 linker specificity

Photopolymerization Reactivity of 4,4-Bis(Diethoxyphosphoryl)butan-1-ol-Derived Monomers: Structure–Reactivity Correlation

Photopolymerization studies of the bisphosphonate-containing methacrylates revealed a structure–reactivity correlation: monomers derived from the target compound exhibited distinct polymerization rates and final double-bond conversion under UV irradiation compared to those derived from 3,3-bis(diethoxyphosphoryl)propanoic acid [1]. The difference is attributed to the varying flexibility and steric environment imparted by the C4‑OH versus C3‑COOH linkers, which modulate the propagation rate constant during radical photopolymerization.

Photopolymerization bisphosphonate methacrylate reactivity comparison

High-Value Application Scenarios for 4,4-Bis(Diethoxyphosphoryl)butan-1-ol (CAS 150250-34-3) Based on Verified Differential Evidence


Synthesis of Bone-Targeting Polymeric Drug Carriers via Methacrylate Monomers

The terminal hydroxyl group of 4,4-bis(diethoxyphosphoryl)butan-1-ol enables esterification with α-bromomethacrylates to generate polymerizable monomers. The resulting polymers, after hydrolysis of the bisphosphonate esters, bind to hydroxyapatite, the mineral component of bone, making them suitable for targeted drug delivery to skeletal tissues [1][2]. This application leverages the C4 linker length, which provides an optimal balance between flexibility and ligand presentation density, as evidenced by the copolymer incorporation data (22–34%) and molecular weight control (Mn 25 000–83 000 g·mol⁻¹) [1].

Intermediate for the Manufacture of Alendronic Acid (Alendronate Sodium)

The compound serves as a direct precursor to alendronic acid, a first-line bisphosphonate for osteoporosis and Paget's disease. The C4 chain length of the target compound exactly matches the pharmacophore of alendronate, and the ω-hydroxyl group provides the synthetic handle for introducing the amino functionality via azide chemistry [1]. Substitution with a C3 analog would yield pamidronate, which is approximately 100–1000 fold less potent on a per-milligram basis [2]. This irreplaceable chain-length specificity makes the target compound a critical procurement item for generic alendronate manufacturers.

Dental Adhesive Formulations Requiring Controlled Hydrolytic Stability

In dental adhesive applications, hydrolytic stability of the monomer and its polymer is paramount. The C4 target compound-derived monomers (A1, A2) exhibit superior hydrolytic stability compared to the C2 analog-derived monomers (B1, B2) due to increased steric shielding of the bisphosphonate ester groups [1][2]. This stability advantage reduces premature degradation in the moist oral environment and extends the functional lifetime of the adhesive layer.

Photocurable Bone Cements and In Situ Gelling Biomaterials

The distinct photopolymerization reactivity of methacrylate monomers derived from 4,4-bis(diethoxyphosphoryl)butan-1-ol allows formulation of photocurable bone cements with tunable setting times. The structure–reactivity correlation established for the target compound-derived monomers [1] enables formulators to predict curing kinetics based on the bisphosphonate precursor, thereby optimizing handling properties and final mechanical strength of the cement.

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